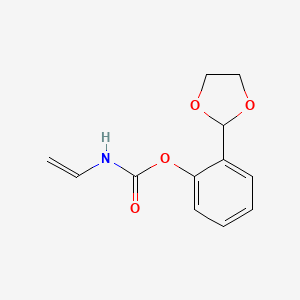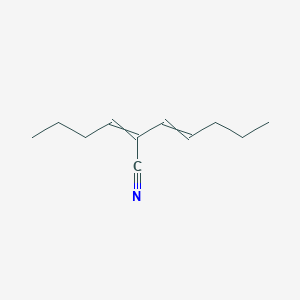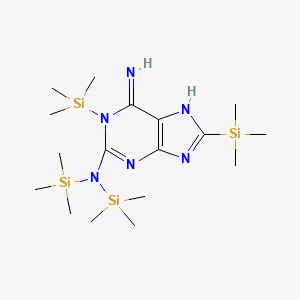
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of trimethylsilyl groups in the compound enhances its stability and solubility, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine typically involves the reaction of purine derivatives with trimethylsilyl reagents. One common method is the silylation of purine-2,6-diamine using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
科学的研究の応用
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N2,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and solubility, allowing it to effectively interact with biological molecules. The purine core structure can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N~2~,N~2~-Dimethyl-1H-purine-2,6-diamine
- N~2~,N~2~-Diethyl-1H-purine-2,6-diamine
- N~2~,N~2~,1,8-Tetramethyl-1H-purine-2,6-diamine
Uniqueness
N~2~,N~2~,1,8-Tetrakis(trimethylsilyl)-1H-purine-2,6-diamine is unique due to the presence of four trimethylsilyl groups, which significantly enhance its stability and solubility compared to other similar compounds. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
特性
CAS番号 |
89746-14-5 |
|---|---|
分子式 |
C17H38N6Si4 |
分子量 |
438.9 g/mol |
IUPAC名 |
6-imino-N,N,1,8-tetrakis(trimethylsilyl)-7H-purin-2-amine |
InChI |
InChI=1S/C17H38N6Si4/c1-24(2,3)16-19-13-14(18)22(25(4,5)6)17(21-15(13)20-16)23(26(7,8)9)27(10,11)12/h18H,1-12H3,(H,19,20) |
InChIキー |
QCXHHHFMSQIEER-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=NC2=C(N1)C(=N)N(C(=N2)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
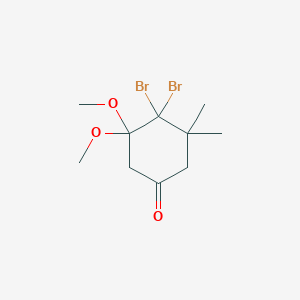
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
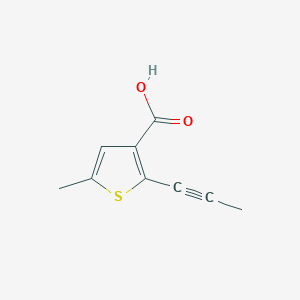
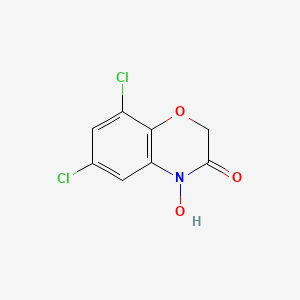
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
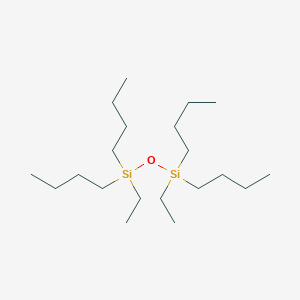
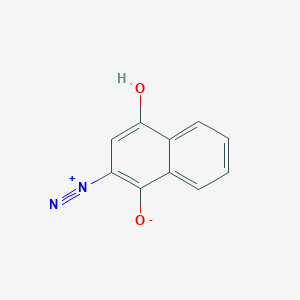

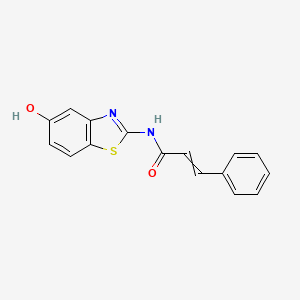
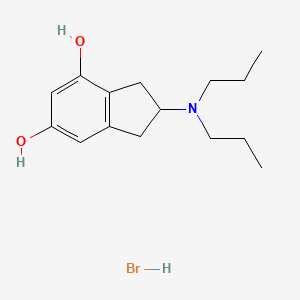
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
